molecular formula C17H13N3O3S B2942097 Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- CAS No. 696653-88-0

Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-

Cat. No.: B2942097
CAS No.: 696653-88-0
M. Wt: 339.37
InChI Key: GOZMYFIGWVJADM-UHFFFAOYSA-N
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Description

Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- is a complex organic compound that features a unique combination of functional groups This compound is part of the isoindole-1,3-dione family, known for their diverse biological activities and applications in medicinal chemistry

Mechanism of Action

Target of Action

Isoindole-1,3-dione derivatives, including the compound , are known to be an important class of biological and pharmaceutical compounds . They are widespread structural motifs in a plethora of different natural products . .

Mode of Action

The mode of action of this compound involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . This transformation is part of a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .

Biochemical Pathways

The biochemical pathways affected by this compound involve the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen . This leads to the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones .

Result of Action

The result of the compound’s action is the production of various multifunctionalized tricyclic isoindole-1,3-diones . These derivatives have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .

Action Environment

The action environment of this compound involves a green, waste-free transformation with a high atom economy in toluene . This benzannulation of tetraynes and imidazole derivatives yields isoindole-1,3-dione derivatives as the major product . The reaction occurs in good to excellent yields in the absence of metals, catalysts, and bases .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Palladium complexes, silica-supported niobium complexes.

    Solvents: Dimethylformamide, isopropanol, water.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thiophene ring.

    Amines: From reduction of the oxadiazole ring.

    Substituted Derivatives: From nucleophilic substitution reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16-11-5-1-2-6-12(11)17(22)20(16)9-3-8-14-18-15(19-23-14)13-7-4-10-24-13/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZMYFIGWVJADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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